2-(2-Methylmorpholino)isonicotinic acid
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Overview
Description
2-(2-Methylmorpholino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and a 2-methylmorpholino group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylmorpholino)isonicotinic acid typically involves the reaction of isonicotinic acid with 2-methylmorpholine under specific conditions. One common method is to react isonicotinic acid with 2-methylmorpholine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylmorpholino)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylmorpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Methylmorpholino)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylmorpholino)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position of pyridine.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
2-(2-Methylmorpholino)isonicotinic acid is unique due to the presence of the 2-methylmorpholino group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its solubility and stability compared to other isonicotinic acid derivatives.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(2-methylmorpholin-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8-7-13(4-5-16-8)10-6-9(11(14)15)2-3-12-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
OHKHOZMYPXKQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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